4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one

NK1 antagonist Oxadiazole SAR Substituent electronic effects

4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one (CAS 1171415-04-5) is a synthetic, small-molecule heterocycle characterized by a 1-phenylpyrrolidin-2-one core linked at the 4-position to a 1,2,4-oxadiazole ring bearing a 3-methoxyphenyl substituent. Its molecular formula is C19H17N3O3 (MW 335.36 g/mol).

Molecular Formula C19H17N3O3
Molecular Weight 335.363
CAS No. 1171415-04-5
Cat. No. B2961412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
CAS1171415-04-5
Molecular FormulaC19H17N3O3
Molecular Weight335.363
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4
InChIInChI=1S/C19H17N3O3/c1-24-16-9-5-6-13(10-16)19-20-18(21-25-19)14-11-17(23)22(12-14)15-7-3-2-4-8-15/h2-10,14H,11-12H2,1H3
InChIKeyWQOOGPUMDYZPLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one (CAS 1171415-04-5): Core Identity and Structural Context for Procurement


4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one (CAS 1171415-04-5) is a synthetic, small-molecule heterocycle characterized by a 1-phenylpyrrolidin-2-one core linked at the 4-position to a 1,2,4-oxadiazole ring bearing a 3-methoxyphenyl substituent . Its molecular formula is C19H17N3O3 (MW 335.36 g/mol) . The compound belongs to a well-established class of pyrrolidine-oxadiazole hybrids that have been extensively explored as potent neurokinin-1 (NK1) receptor antagonists, with lead analogs demonstrating sub-nanomolar binding affinity, functional blockade, and 24-hour in vivo efficacy in gerbil foot-tapping models [1].

Why 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one Cannot Be Replaced by a Generic Analog


Within the pyrrolidine-oxadiazole chemical space, even conservative substituent changes on the oxadiazole aryl ring profoundly alter NK1 receptor binding affinity, functional activity, and metabolic stability. For example, in the seminal Merck series, replacement of a 3,5-bis(trifluoromethyl)phenyl group with a 3-fluoro-5-trifluoromethylphenyl motif shifted the hNK1 IC50 from 0.09 nM to 0.05 nM and dramatically changed the serum shift (from 8.0-fold to 0.21-fold) [1]. The 3-methoxyphenyl substituent present in CAS 1171415-04-5 introduces distinct electronic (electron-donating methoxy) and steric properties compared to halogenated or unsubstituted phenyl analogs, which are predicted to modulate both target engagement and off-target profiles. Consequently, assuming functional equivalence between this compound and any close analog without experimental verification risks invalidating biological results and wasting research resources.

Quantitative Differentiation Evidence for 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one


Structural and Electronic Differentiation vs. 3-Fluorophenyl and 3,5-Bis(trifluoromethyl)phenyl Oxadiazole Analogs

CAS 1171415-04-5 incorporates a 3-methoxyphenyl group on the oxadiazole ring. In the NK1 oxadiazole series, the aryl substituent electronic character critically governs receptor affinity. The electron-donating methoxy group (–OCH3, Hammett σₘ = +0.12) contrasts sharply with the electron-withdrawing 3-fluorophenyl (σₘ = +0.34) and 3,5-bis(trifluoromethyl)phenyl (σₘ ≈ +0.43 per CF₃) groups found in the most potent literature analogs [1]. While compound-specific IC50 data for CAS 1171415-04-5 has not been publicly disclosed, the established SAR framework predicts that the methoxy substitution will yield a distinct potency and selectivity fingerprint compared to halogenated analogs. Quantitative head-to-head data for the target compound versus its closest analogs is not available in the public domain as of the knowledge cutoff date.

NK1 antagonist Oxadiazole SAR Substituent electronic effects

Regioisomeric Differentiation: 1,2,4-Oxadiazole Connectivity Pattern vs. 1,3,4-Oxadiazole or Amide Linkers

CAS 1171415-04-5 features a 1,2,4-oxadiazole ring with the pyrrolidinone attached at the 3-position and the aryl group at the 5-position. In the Merck NK1 program, the regioisomeric pair 20 (1,2,4-oxadiazole with reversed connectivity) and 22 (the connectivity matching CAS 1171415-04-5) showed dramatically different serum shifts: compound 20 exhibited a ~86-fold shift (hNK1 IC50 0.07 nM → 6 nM in 50% human serum), whereas compound 22 showed only a ~5.7-fold shift (0.03 nM → 0.17 nM) [1]. Furthermore, only the 22 connectivity provided sustained 24-hour in vivo efficacy (60% inhibition at 6 mpk, 24 h) [1]. Although the aryl group differs (3,5-bis(trifluoromethyl)phenyl vs. 3-methoxyphenyl), the 1,2,4-oxadiazole 3,5-connectivity pattern embodied by CAS 1171415-04-5 is the pharmacologically validated regioisomeric orientation for achieving low serum shift and prolonged in vivo activity.

Oxadiazole regioisomerism NK1 pharmacophore Metabolic stability

Pyrrolidine Stereochemistry and Its Impact on NK1 Binding Affinity

The pyrrolidine core in CAS 1171415-04-5 is a chiral center at the 4-position (attachment point to the oxadiazole). In the Merck oxadiazole series, enantiomeric pairs showed striking differences: compound 24 and 25 were equipotent in intrinsic receptor affinity (hNK1 IC50 0.07 nM and 0.17 nM, respectively), but only isomer 24 demonstrated substantial functional receptor blockade and in vivo activity out to 4 hours [1]. Compound 22, which shares the same absolute configuration as CAS 1171415-04-5 (based on structural analogy), was the most advanced analog with 24-hour in vivo efficacy [1]. The stereochemistry of CAS 1171415-04-5 has not been explicitly assigned in public sources, but procurement as a single enantiomer—if available—is critical because the opposite enantiomer is expected to display significantly reduced functional antagonism.

Chiral pyrrolidine NK1 enantioselectivity Stereochemical SAR

Recommended Research and Procurement Scenarios for 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one


NK1 Receptor SAR Expansion: Probing Electron-Donating Aryl Substituents

CAS 1171415-04-5 is ideally suited as a tool compound to extend the NK1 antagonist SAR landscape into electron-rich aryl oxadiazole territory. The existing Merck series extensively characterized electron-withdrawing substituents (CF₃, F, pyrazine) but did not report methoxy-substituted phenyl analogs [1]. Procurement of this compound enables direct head-to-head profiling against the published 3-fluorophenyl and 3,5-bis(trifluoromethyl)phenyl benchmarks to quantify the impact of the methoxy group on binding affinity, functional activity, and CYP450 inhibition.

Metabolic Stability Comparison: Methoxy vs. Halogenated Oxadiazole Analogs

The 3-methoxyphenyl group is a potential site for oxidative metabolism (O-demethylation), which may confer a distinct metabolic clearance profile compared to the fluorinated and trifluoromethylated analogs that dominate the NK1 literature [1]. Researchers can use CAS 1171415-04-5 in comparative microsomal or hepatocyte stability assays alongside the 3-fluorophenyl analog (CAS 1171678-38-8) and the 3,5-bis(trifluoromethyl)phenyl analog to identify whether the methoxy substitution offers any metabolic advantage or liability.

Selectivity Profiling Against Other Tachykinin Receptors (NK2, NK3)

The NK1 oxadiazole series has been primarily characterized for NK1 receptor binding, but selectivity against NK2 and NK3 receptors is critical for interpreting in vivo results. CAS 1171415-04-5 can be used in a selectivity panel alongside structurally related oxadiazoles to determine whether the methoxy substituent alters the NK1/NK2/NK3 selectivity ratio relative to halogenated analogs, filling a gap in the publicly available selectivity data for this chemotype [1].

Chemical Biology Probe Development for Substance P/NK1 Pathway Studies

Given the established role of NK1 antagonists in emesis, depression, and cancer biology, CAS 1171415-04-5 represents a structurally distinct entry point for developing chemical probes. Its unique methoxy substitution pattern may offer differentiated physicochemical properties (logP, solubility) compared to the highly lipophilic trifluoromethyl analogs that have historically dominated the field [1], potentially improving aqueous compatibility for cell-based assays.

Quote Request

Request a Quote for 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.